Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-

Catalog No.
S15769112
CAS No.
653604-08-1
M.F
C32H18
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(pheny...

CAS Number

653604-08-1

Product Name

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-

IUPAC Name

1-(2-phenylethynyl)-2-[4-[2-(2-phenylethynyl)phenyl]buta-1,3-diynyl]benzene

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C32H18/c1-3-13-27(14-4-1)23-25-31-21-11-9-19-29(31)17-7-8-18-30-20-10-12-22-32(30)26-24-28-15-5-2-6-16-28/h1-6,9-16,19-22H

InChI Key

FBWIPZCRTPSGLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC#CC3=CC=CC=C3C#CC4=CC=CC=C4

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is an organic compound characterized by a complex structure that features a butadiyne backbone connecting two phenylethynyl groups. Its molecular formula is C16H10C_{16}H_{10} with a molecular weight of approximately 202.25 g/mol. The compound is also known by several synonyms including diphenylbutadiyne and 1,4-diphenylbutadiyne . The compound's structure includes multiple aromatic rings, which contribute to its unique chemical properties and potential applications in various fields.

Typical of alkynes and aromatic compounds. Key reaction types include:

  • Oxidation: The compound can undergo oxidation reactions to form more complex structures or functional groups.
  • Hydrogenation: Under specific conditions, it can react with hydrogen to yield saturated compounds.
  • Cycloaddition: It may engage in cycloaddition reactions due to its conjugated system, potentially forming new cyclic compounds .

The synthesis of Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] can be achieved through several methods:

  • Sonogashira Coupling: This method involves coupling phenylacetylene with a suitable dihalide in the presence of a palladium catalyst and a base.
  • Alkyne Metathesis: Utilizing transition metal catalysts to facilitate the exchange of alkyne groups can yield this compound from simpler precursors.
  • Multi-step Synthesis: Starting from simpler aromatic compounds and employing various reactions such as halogenation and coupling can also lead to the formation of this compound .

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] has potential applications in:

  • Material Science: Due to its unique electronic properties and structural characteristics, it may be used in the development of advanced materials such as conductive polymers and organic electronics.
  • Pharmaceutical Development: Its structural similarity to biologically active compounds suggests potential applications in drug design and development.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecular architectures .

Several compounds share structural similarities with Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-]. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-DiphenylbutadiyneC16H10Similar structure; less extensive conjugation
2-Bis(phenylethynyl)benzeneC22H14Contains additional ethynyl groups enhancing reactivity
DiphenyldiacetyleneC14H10Lacks butadiyne backbone; simpler structure
Phenylene VinyleneC16H12Different functional groups; used in optoelectronics

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their structures. The unique butadiyne linkage in Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] sets it apart from others by potentially enhancing its electronic properties and stability.

XLogP3

8.4

Exact Mass

402.140850574 g/mol

Monoisotopic Mass

402.140850574 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2024

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